

Methyl Stearate as a Phase Change Material: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Methyl Stearate**

Cat. No.: **B116589**

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Methyl stearate, a fatty acid methyl ester, is emerging as a promising organic phase change material (PCM) for thermal energy storage applications. Its favorable thermal properties, including a distinct melting point in a useful temperature range, high latent heat of fusion, and chemical stability, make it a subject of significant interest in various fields, including potential applications in temperature-controlled transport and storage of pharmaceuticals. This technical guide provides a comprehensive overview of the core thermal properties of **methyl stearate**, details the experimental protocols for their characterization, and illustrates the key relationships and workflows.

Core Thermal Properties of Methyl Stearate

The performance of **methyl stearate** as a PCM is primarily defined by its thermal properties. These properties dictate its capacity to store and release thermal energy during phase transitions. The key parameters are its melting point, latent heat of fusion, thermal conductivity, and specific heat capacity.

Data Presentation

The following tables summarize the key quantitative thermal properties of **methyl stearate** based on available scientific literature. It is important to note that values can vary slightly depending on the purity of the material and the experimental conditions.

Thermal Property	Value	Unit	State	Reference
Melting Point	37 - 41	°C	Solid to Liquid	[1] [2]
310 - 312.15	K	Solid to Liquid		[3]
Latent Heat of Fusion	164.1	J/g		[4]
154.9 (solidification)	J/g			[4]
Thermal Conductivity	~0.15	W/(m·K)	Liquid	
~0.35	W/(m·K)	Solid		
Specific Heat Capacity	~2.1	J/(g·K)	Liquid	
~1.8	J/(g·K)	Solid		

Table 1: Core Thermal Properties of **Methyl Stearate**

Experimental Protocols for Thermal Characterization

Accurate determination of the thermal properties of **methyl stearate** is crucial for its effective application as a PCM. The two most common techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and the T-history method.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used thermal analysis technique to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides precise data on melting temperatures and latent heat of fusion.

Methodology:

- Sample Preparation: A small, precisely weighed sample of **methyl stearate** (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical profile for analyzing **methyl stearate** would involve:
 - An initial isothermal period to ensure thermal equilibrium.
 - A cooling ramp to a temperature well below the expected solidification point (e.g., 0°C) at a controlled rate (e.g., 5-10 °C/min).
 - A subsequent heating ramp to a temperature above the expected melting point (e.g., 60°C) at the same controlled rate.
- Data Acquisition: During the temperature ramps, the differential heat flow between the sample and the reference is measured as a function of temperature.
- Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:
 - Melting Point: The onset or peak temperature of the endothermic melting peak.
 - Latent Heat of Fusion: The area under the melting peak, which is proportional to the enthalpy of fusion. The instrument is calibrated using a standard material with a known enthalpy of fusion (e.g., indium).

T-history Method

The T-history method is a simpler, cost-effective alternative to DSC for determining the thermal properties of PCMs, particularly for larger, more representative samples. It involves monitoring the temperature of the PCM and a reference substance (usually water) as they cool in the same environment.

Methodology:

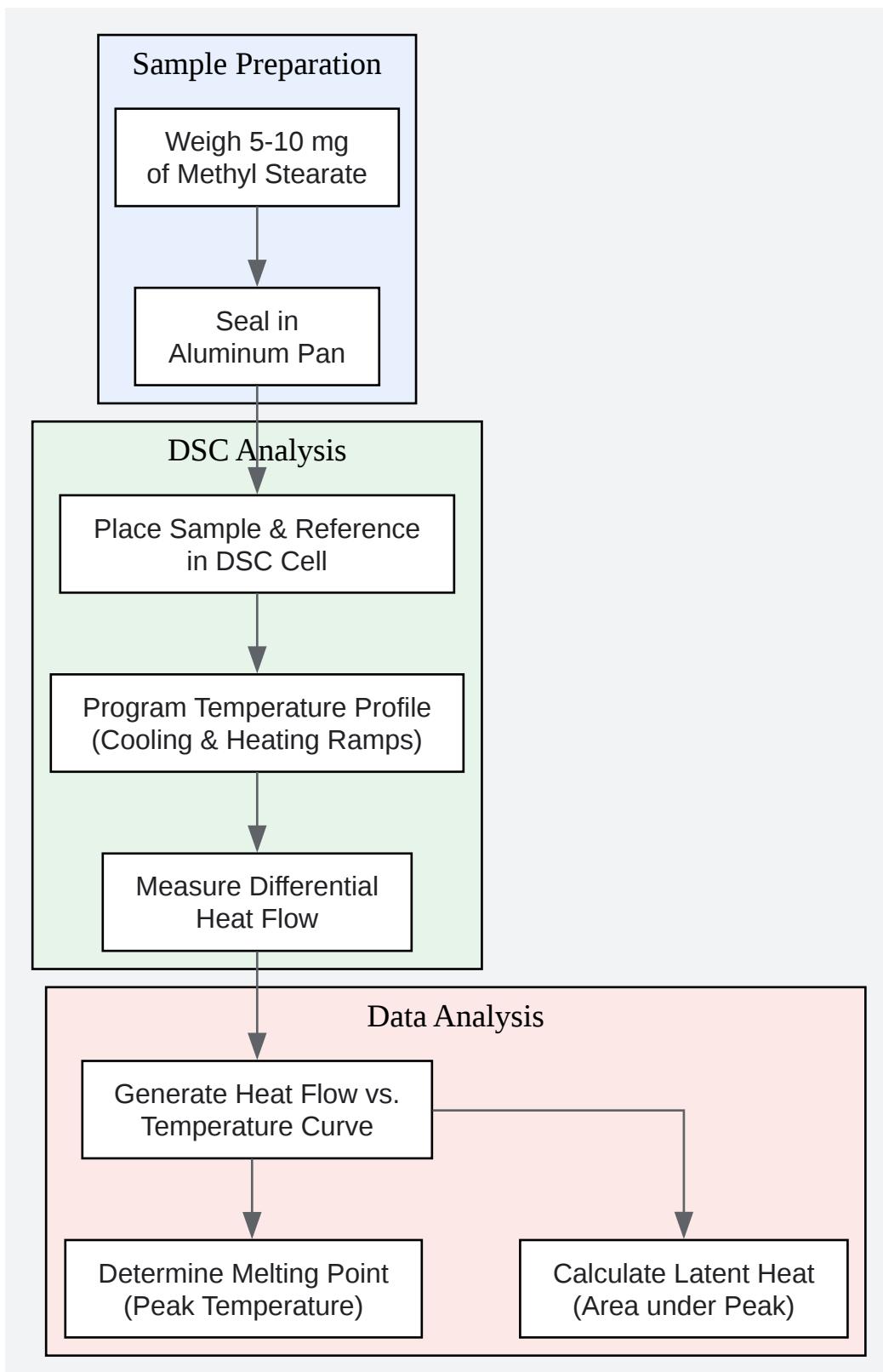
- Sample and Reference Preparation: A known mass of **methyl stearate** is placed in a test tube. An identical test tube is filled with the same volume of a reference substance with

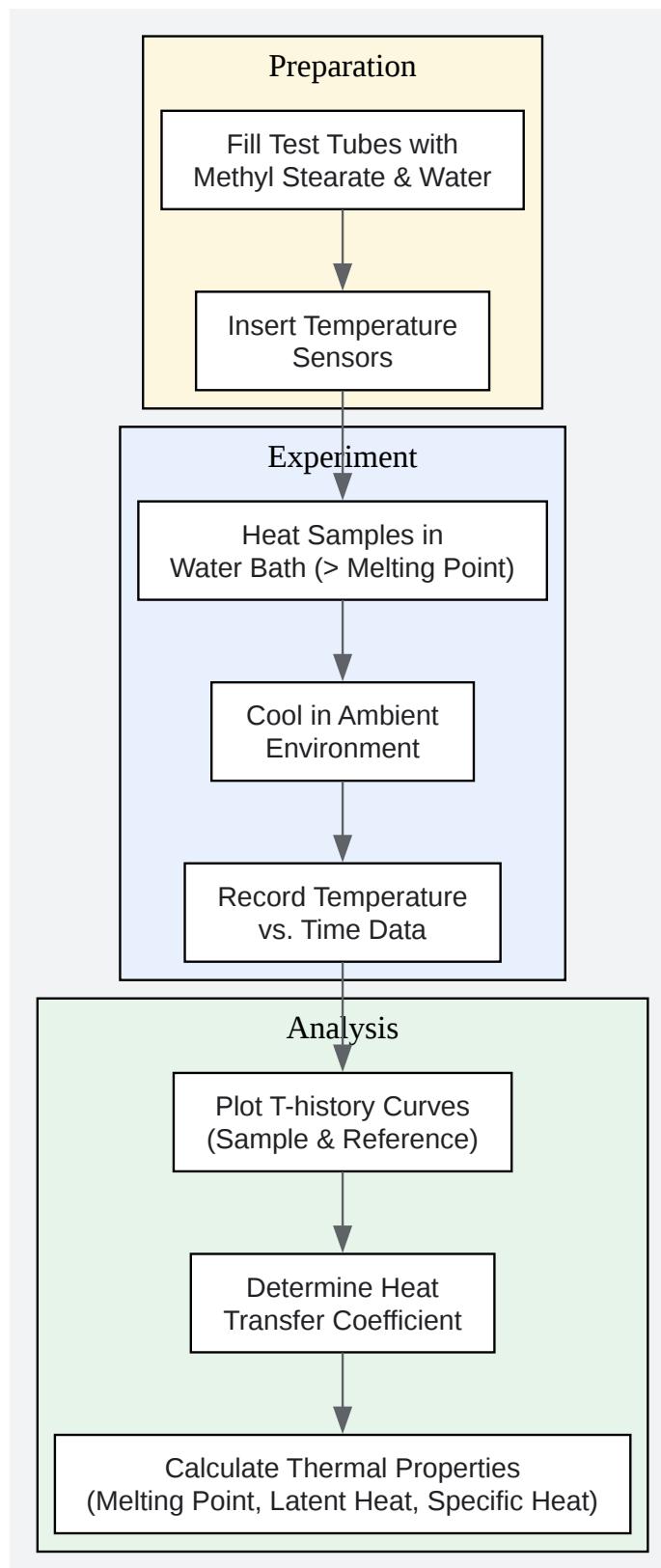
known thermal properties, such as distilled water. Temperature sensors (e.g., thermocouples) are inserted into the geometric center of both the sample and the reference.

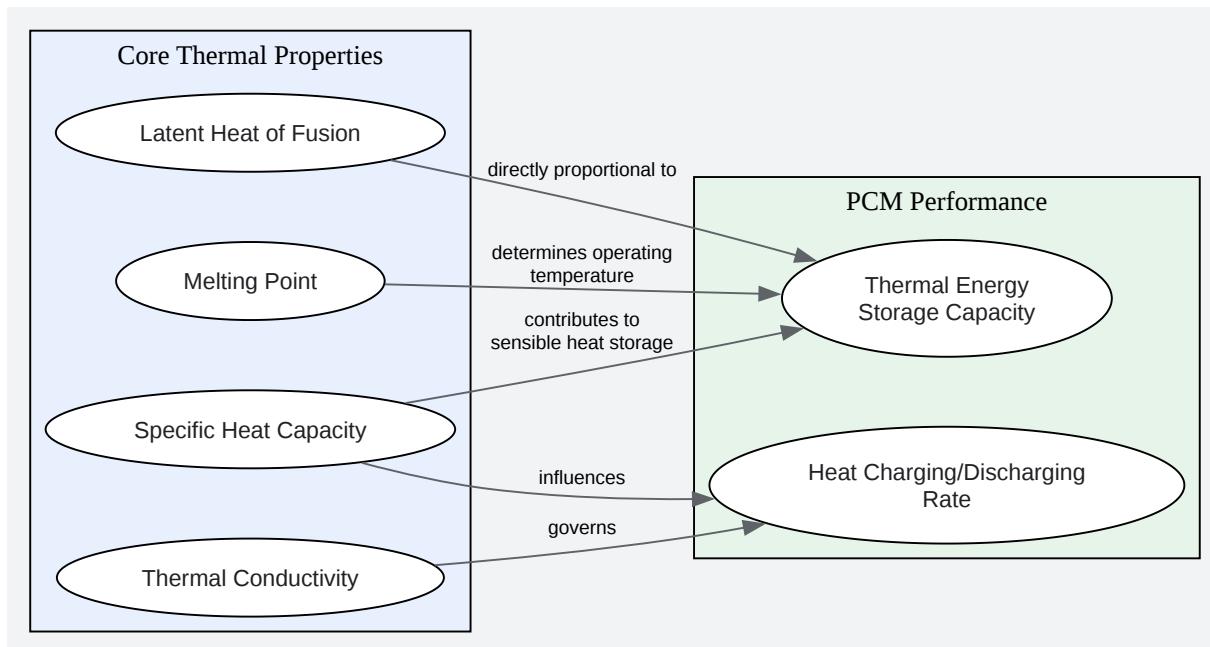
- Heating: Both test tubes are heated in a water bath to a uniform temperature well above the melting point of the **methyl stearate** (e.g., 70°C).
- Cooling and Data Logging: The test tubes are simultaneously removed from the water bath and allowed to cool in a controlled ambient environment. The temperatures of the **methyl stearate**, the reference substance, and the ambient air are recorded at regular intervals until the **methyl stearate** has completely solidified and cooled further.
- Data Analysis: The resulting temperature-time curves (T-history curves) for the PCM and the reference are used to calculate the thermophysical properties. The cooling curve of the reference material is used to determine the heat transfer coefficient. By analyzing the plateaus and slopes of the PCM's cooling curve, the phase change temperature, latent heat of fusion, and specific heat capacities of the solid and liquid phases can be determined.

Visualizations

To better understand the experimental workflows and the interplay of thermal properties, the following diagrams are provided.







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